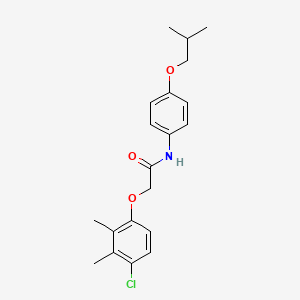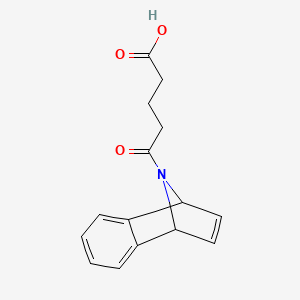![molecular formula C36H62O9 B14802272 2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14802272.png)
2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ginsenoside F1 is a minor saponin derived from the Panax ginseng plant. It belongs to the class of triterpene saponins, which are known for their diverse pharmacological properties. Ginsenoside F1 has garnered significant attention due to its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities .
准备方法
Synthetic Routes and Reaction Conditions
Ginsenoside F1 can be synthesized through the biotransformation of major ginsenosides such as ginsenoside Rg1 and ginsenoside Re. This process involves the use of specific enzymes, such as β-glucosidase, which catalyze the hydrolysis of glycosidic bonds . The reaction typically occurs at a temperature of 45°C for 36 hours, resulting in a high yield of ginsenoside F1 .
Industrial Production Methods
Industrial production of ginsenoside F1 often employs microbial fermentation techniques. Fungal strains, such as Penicillium species, are used as biocatalysts to selectively deglycosylate major ginsenosides present in the stems and leaves of Panax notoginseng . This method is environmentally friendly and offers a sustainable approach to producing ginsenoside F1 on a large scale.
化学反应分析
Types of Reactions
Ginsenoside F1 undergoes various chemical reactions, including:
Oxidation: Ginsenoside F1 can be oxidized to form different derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups of ginsenoside F1, potentially altering its pharmacological properties.
Substitution: Substitution reactions involve the replacement of specific functional groups, leading to the formation of novel ginsenoside derivatives.
Common Reagents and Conditions
Common reagents used in the chemical reactions of ginsenoside F1 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the chemical reactions of ginsenoside F1 include various oxidized, reduced, and substituted derivatives. These derivatives often exhibit enhanced or altered biological activities, making them valuable for further research and potential therapeutic applications .
科学研究应用
Chemistry: Ginsenoside F1 serves as a valuable compound for studying the structure-activity relationships of triterpene saponins.
Industry: Due to its skin-whitening and anti-aging properties, ginsenoside F1 is used in the cosmetic industry.
作用机制
Ginsenoside F1 exerts its effects through various molecular targets and pathways. It has been shown to modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation . Additionally, ginsenoside F1 enhances the cytotoxic activity of natural killer cells via an insulin-like growth factor-1-dependent mechanism . These actions contribute to its anti-inflammatory and anti-cancer properties.
相似化合物的比较
Ginsenoside F1 is unique among ginsenosides due to its specific pharmacological profile. Similar compounds include:
Ginsenoside Rg1: Known for its neuroprotective and anti-fatigue effects.
Ginsenoside Re: Exhibits anti-inflammatory and cardioprotective properties.
Ginsenoside Rh1: Has anti-cancer and anti-inflammatory activities.
Compared to these compounds, ginsenoside F1 demonstrates a distinct mechanism of action and a unique set of biological activities, making it a valuable compound for further research and therapeutic development.
属性
分子式 |
C36H62O9 |
|---|---|
分子量 |
638.9 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,45-31-29(43)28(42)27(41)23(18-37)44-31)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(40)32(3,4)30(33)22(39)17-35(24,34)7/h10,20-31,37-43H,9,11-18H2,1-8H3/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34-,35-,36+/m1/s1 |
InChI 键 |
XNGXWSFSJIQMNC-SQQLVIDKSA-N |
手性 SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CC(C4[C@@]3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |
规范 SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802195.png)
![4,10,12-trimethyl-3,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1,6,8-triene-11,13-dione](/img/structure/B14802199.png)
![Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14802200.png)
![(1S,2R,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate](/img/structure/B14802208.png)
![cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]](/img/structure/B14802214.png)

![2-Biphenyl-4-yl-4-(3,5-dichloro-phenyl)-6-phenyl-[1,3,5]triazine](/img/structure/B14802237.png)

![[(8aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylbut-2-enoate](/img/structure/B14802258.png)




